molecular formula C7H8N4 B1403582 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine CAS No. 1060815-95-3

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Cat. No.: B1403582
CAS No.: 1060815-95-3
M. Wt: 148.17 g/mol
InChI Key: UXRNIFCCEYBGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine is a synthetic compound belonging to the family of pyrrolopyrimidine analogs. It was initially developed as a tyrosine kinase inhibitor for cancer treatment in the late 1980s. This compound has since been extensively used as a research tool in various fields of biology and chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in various cellular processes . The compound binds to the hinge region, β-sheets, and residues with charged side chains around the 4-substituent of PAK4, enhancing hydrogen bonds and electrostatic interactions . These interactions result in the inhibition of PAK4 activity, which is associated with cancer cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human T cell leukemia Jurkat cells, the compound has been shown to inhibit the phosphorylation level of SLP76, a substrate of hematopoietic progenitor kinase 1 (HPK1), and enhance IL-2 secretion . This indicates that this compound can modulate cell signaling pathways and influence gene expression. Additionally, it has been observed to induce cell cycle arrest and apoptosis in breast cancer cell lines, further highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s terminal amino group enhances hydrogen bonds and electrostatic interactions with surrounding residues, leading to strong inhibition of PAK4 . The different halogen atoms on the 2-substituents of the compound affect the positions of the 2-benzene rings and the interactions with the hinge region, influencing the compound’s inhibitory capacity . These molecular interactions result in enzyme inhibition, modulation of cell signaling pathways, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to inhibit specific kinases and induce apoptosis in cancer cells without significant toxicity . At higher dosages, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to maximize the compound’s therapeutic potential while minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization will provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involves the use of dimethyl malonate as a starting material. The synthesis typically follows a seven-step process, which includes the formation of intermediates such as 4-hydroxypyrrolo[2,3-d]pyrimidine . Another method employs a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted analogs .

Scientific Research Applications

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It has been investigated for its potential as a tyrosine kinase inhibitor in cancer treatment.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used as a building block in the synthesis of Janus kinase inhibitors.

    Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have shown potential as multi-targeted kinase inhibitors and apoptosis inducers.

Uniqueness

7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine is unique due to its specific inhibitory action on PAK4 and its extensive use as a research tool in various scientific fields. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRNIFCCEYBGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Reactant of Route 2
Reactant of Route 2
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Reactant of Route 3
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Reactant of Route 4
Reactant of Route 4
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Reactant of Route 5
Reactant of Route 5
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
Reactant of Route 6
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.